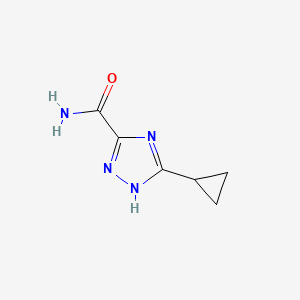

5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide

Übersicht

Beschreibung

“5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide” is a compound that belongs to the class of organic compounds known as 1,2,4-triazoles . These are organic compounds containing 1,2,4-triazole as a portion of the molecule . This is a five-membered aromatic ring with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of derivatives of 5-substituted 1H-1,2,4-triazole-3-carboxylic acids from a single precursor, ethyl β-N-Boc-oxalamidrazone, has been proposed . The method was applied for the parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with heterocyclic substituents at position 5 .Molecular Structure Analysis

The molecular formula of “this compound” is C6H9N5O . The compound has a molecular weight of 167.17 g/mol . The InChI string representation of the molecule is InChI=1S/C6H9N5O/c7-6-9-4 (10-11-6)5 (12)8-3-1-2-3/h3H,1-2H2, (H,8,12) (H3,7,9,10,11) .Chemical Reactions Analysis

The main method for the synthesis of derivatives of 5-substituted 1,2,4-triazole-3-carboxylic acids is thermal cyclization of β-acylamidrazones . The reaction rate was accelerated by about 50 times under isothermal microwave condition compared with conventional isothermal condition .Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 96.7 Ų . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis Techniques and Crystal Structure : A notable study involves the synthesis and crystal structure analysis of derivatives of 1H-1,2,4-triazole, including those with a cyclopropyl group. These studies often focus on the methods of synthesis, such as Dimroth reactions and amidation, and analyze the crystal structure through Hirshfeld surface analysis to understand the intermolecular interactions and molecular orientation (Pokhodylo, Slyvka, & Pavlyuk, 2021).

Molecular Orientation and Interactions : The orientation of cyclopropyl rings relative to other molecular components (like benzene or triazole rings) and their impact on molecular properties has been extensively studied. These orientations and the resulting intermolecular interactions can dictate the compound's crystalline properties and potentially its reactivity and interaction with biological targets (Boechat et al., 2010).

Biological Activities

Antimicrobial Properties : Research into 1H-1,2,4-triazole derivatives has revealed their potential as antimicrobial agents against a range of pathogens. This includes studies demonstrating moderate to good activities against both bacterial strains (such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus) and fungal strains (like Cryptococcus neoformans var. grubii and Candida albicans), highlighting the therapeutic potential of these compounds in treating infections (Pokhodylo et al., 2021).

Antioxidative and Antimicrobial Activities : Derivatives of 4H-1,2,4-triazole, particularly those incorporating a cyclopropyl group, have been synthesized and evaluated for their antioxidative and antimicrobial activities. The research has shown that these compounds exhibit significant activity, potentially offering a basis for the development of new therapeutic agents (Yildirim, 2020).

Application in Heterocyclic Chemistry

- Diverse Heterocyclic Compounds Synthesis : The versatility of 1H-1,2,4-triazole derivatives in synthesizing a wide range of heterocyclic compounds has been a subject of interest. This includes the development of novel methods for the synthesis of derivatives with varied substituents, showcasing the compound's role as a foundational structure for further chemical exploration and potential pharmaceutical development (Grebenkina, Matveev, & Chudinov, 2020).

Wirkmechanismus

Target of Action

1,2,4-triazole derivatives are known to have a wide range of pharmacological activities, including antiviral and antitumor effects .

Mode of Action

It’s known that 1,2,4-triazole derivatives interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It’s known that the cyclopropyl group can hinder rotation about the attached triazole ring in solution, which may influence its pharmacokinetic properties .

Result of Action

It’s known that 1,2,4-triazole derivatives can have a range of effects, including antiviral and antitumor activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide. For instance, the compound’s solubility in water and other solvents can affect its bioavailability . Additionally, its thermal stability can influence its efficacy and shelf-life .

Zukünftige Richtungen

The 1,2,3-triazolyl-4-carboxamide motif, to which “5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide” belongs, is of great interest in drug discovery, especially in relation to anticancer and anti-microbial research . Future research may focus on the design and synthesis of new derivatives of this compound for potential therapeutic applications .

Biochemische Analyse

Biochemical Properties

5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with purine nucleoside phosphorylase, an enzyme involved in the metabolism of nucleotides . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . This modulation can lead to altered cellular responses, such as increased or decreased cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced disease symptoms. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the metabolism of nucleotides by interacting with enzymes involved in their synthesis and degradation . These interactions are important for understanding the compound’s overall metabolic effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells . Understanding these transport mechanisms is important for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how the compound exerts its effects at the cellular level and for optimizing its therapeutic potential.

Eigenschaften

IUPAC Name |

5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-4(11)6-8-5(9-10-6)3-1-2-3/h3H,1-2H2,(H2,7,11)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSZGIFDNPSOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

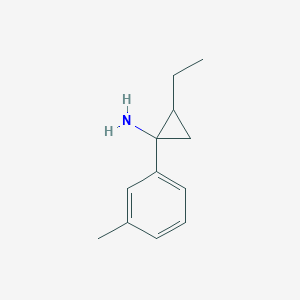

Retrosynthesis Analysis

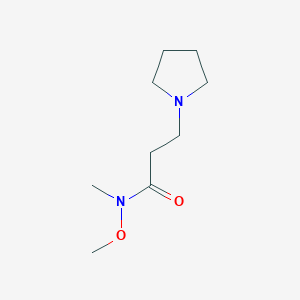

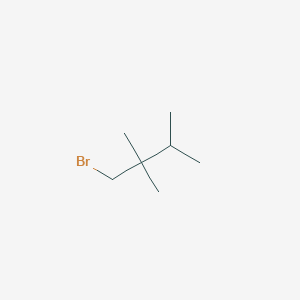

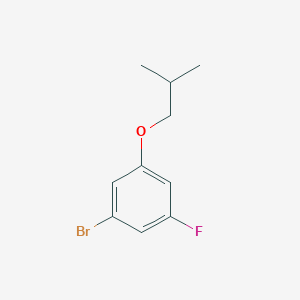

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380198.png)

![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380199.png)